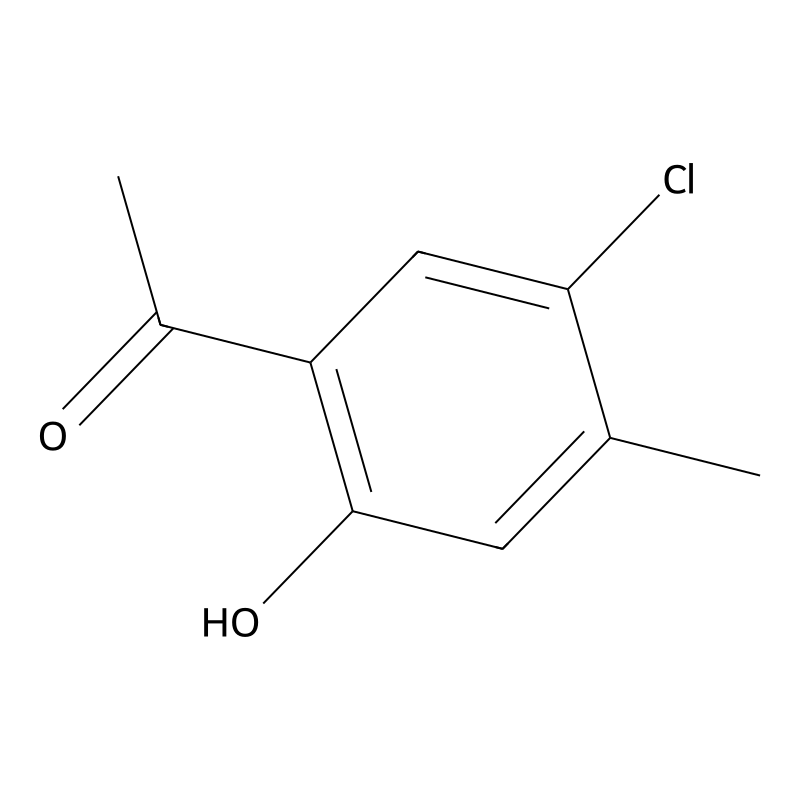

5'-Chloro-2'-hydroxy-4'-methylacetophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Chalcones:

5'-Chloro-2'-hydroxy-4'-methylacetophenone finds application in the synthesis of chalcones, which are a class of organic compounds with a conjugated enone system. These molecules possess various biological activities and serve as valuable precursors for the synthesis of more complex heterocyclic compounds. A study by El-Dien et al. demonstrates the utilization of 5'-chloro-2'-hydroxy-4'-methylacetophenone in the Claisen-Schmidt condensation reaction with various substituted benzaldehydes to afford the corresponding chloro-hydroxy-methyl chalcones. These synthesized chalcones were further evaluated for their potential anti-inflammatory and analgesic activities. []

Preparation of 5'-chloro-2'-hydroxy-4'-methyl-3-(2''-thienyl)acrylophenone:

Another research area employing 5'-chloro-2'-hydroxy-4'-methylacetophenone involves its transformation into 5'-chloro-2'-hydroxy-4'-methyl-3-(2''-thienyl)acrylophenone. This specific compound acts as a key intermediate in the synthesis of novel pyrazoline derivatives. Pyrazolines are another class of heterocyclic compounds exhibiting diverse pharmacological properties, including antitumor and antimicrobial activities. The study by El-Dien et al. elaborates on this transformation and highlights the potential of the derived pyrazoline derivatives for further biological evaluation. []

Complexing Agent for Vanadium(V) Determination:

5'-Chloro-2'-hydroxy-4'-methylacetophenone can also function as a complexing agent in analytical chemistry. Research by Kandil et al. explores the formation of a colored complex between this compound and vanadium(V) in an acidic medium. The resulting complex exhibits characteristic absorbance at a specific wavelength, allowing for the quantification of vanadium(V) using spectrophotometry. This method offers a simple and selective approach for vanadium determination in various environmental and industrial samples. []

5'-Chloro-2'-hydroxy-4'-methylacetophenone is an organic compound with the molecular formula C₉H₉ClO₂ and a molecular weight of 184.62 g/mol. This compound features a chloro group, a hydroxy group, and a methyl group attached to an acetophenone structure. It is characterized by its melting point of 70-73 °C and a boiling point of approximately 137 °C at 15 mmHg . The compound is known for its potential applications in various chemical syntheses and biological studies.

- Acylation: The hydroxy group can participate in acylation reactions, allowing for further derivatization.

- Esterification: The presence of the hydroxy group enables the formation of esters, which can be useful in synthesizing more complex molecules.

- Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles, leading to the formation of different derivatives .

Several methods can be employed to synthesize 5'-Chloro-2'-hydroxy-4'-methylacetophenone:

- Direct Chlorination: Starting with 2-hydroxy-4-methylacetophenone, chlorination can be performed using chlorine gas or chlorinating agents under controlled conditions.

- Hydroxylation: Acetophenone derivatives can be hydroxylated at the ortho position using reagents like sodium hydroxide or potassium permanganate.

- Methylation Followed by Chlorination: Methylation of phenolic compounds followed by chlorination can yield the desired compound through sequential reactions .

5'-Chloro-2'-hydroxy-4'-methylacetophenone has several applications:

- Chemical Intermediates: It serves as a precursor in organic synthesis for producing pharmaceuticals and agrochemicals.

- Research: Its unique structural properties make it suitable for studies in materials science, particularly in examining phase transitions and hydrogen bonding interactions.

- Potential Therapeutics: Given its biological activity, it may have applications in drug development .

Several compounds share structural similarities with 5'-Chloro-2'-hydroxy-4'-methylacetophenone. Here is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Hydroxyacetophenone | Hydroxy group at position 2 | Lacks chlorine substitution |

| 4-Methylacetophenone | Methyl group at position 4 | No hydroxy or chloro groups |

| 2-Chloro-4-methylphenol | Chlorine at position 2 | Lacks acetyl functionality |

| 5-Bromo-2-hydroxy-4-methylacetophenone | Bromine instead of chlorine | Different halogen may affect biological activity |

5'-Chloro-2'-hydroxy-4'-methylacetophenone stands out due to its combination of functional groups (chloro, hydroxy, and methyl) that may impart unique chemical reactivity and biological properties compared to these similar compounds .

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant